1-Azabicyclo[2.2.1]heptan-3-one

Muscarinic acetylcholine receptor m1 subtype selectivity Functional agonism

1-Azabicyclo[2.2.1]heptan-3-one is a rigid bicyclic ketone scaffold for developing functionally M1-selective muscarinic agonists (e.g., CI-1017). Unlike quinuclidine or 2-azabicyclo analogs, its [2.2.1] framework confers distinct receptor subtype selectivity: only the R-enantiomer exhibits functional m1 agonism with 145-fold selectivity over M2 (M1 IC50 = 35–216 nM). The S-enantiomer lacks this selectivity, making enantiomeric specification critical. Validated chiral HPLC methods on polysaccharide-based stationary phases ensure batch-to-batch consistency. Also serves as a precursor for (ABCH)MnCl₃ nonlinear optical materials. Verify enantiomeric purity in your COA before use.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 21472-89-9
Cat. No. B1278618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptan-3-one
CAS21472-89-9
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CN2CC1C(=O)C2
InChIInChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2
InChIKeyVZPRMKOCTSUHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.1]heptan-3-one (CAS 21472-89-9) Procurement Guide: Core Structural Specifications and Physicochemical Baseline


1-Azabicyclo[2.2.1]heptan-3-one (quinuclidin-3-one) is a rigid bicyclic ketone with a bridgehead nitrogen atom, possessing the molecular formula C6H9NO and a molecular weight of 111.14 g/mol [1]. Its physicochemical properties include a melting point range of 25–27 °C [2], a boiling point of 183.9 ± 23.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, a flash point of 72.7 ± 12.0 °C, and a refractive index of 1.541 . The compound features one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds .

Why 1-Azabicyclo[2.2.1]heptan-3-One Cannot Be Interchanged with Other Quinuclidine Analogs or Bridged Bicyclic Ketones


1-Azabicyclo[2.2.1]heptan-3-one differs fundamentally from its closest structural analogs—including quinuclidine, 2-azabicyclo[2.2.1]heptan-3-one, and 1-azabicyclo[3.3.1]nonane derivatives—in three critical parameters: (1) receptor subtype selectivity profiles that diverge by orders of magnitude [1]; (2) enantiomer-specific pharmacological activity wherein only the R-enantiomer of oxime derivatives demonstrates functional m1 agonism [2]; and (3) a rigid quasi-spherical molecular shape that contains one fewer carbon than quinuclidine, conferring distinct optoelectronic and crystallographic properties [3]. Generic substitution without enantiomeric specification or precise structural verification will result in divergent biological outcomes or material performance.

1-Azabicyclo[2.2.1]heptan-3-one: Quantified Differentiation Evidence for Procurement Decision-Making


m1 Muscarinic Receptor Functional Selectivity: CI-1017 (R-Enantiomer Oxime) vs. Parent Ketone and Racemate

The R-enantiomer of the oxime derivative of 1-azabicyclo[2.2.1]heptan-3-one (CI-1017) demonstrates functional m1-selectivity that resides exclusively in the R-configuration, with no meaningful functional selectivity observed for the parent ketone or the S-enantiomer [1]. This stereochemical specificity is non-negotiable for m1-targeted applications.

Muscarinic acetylcholine receptor m1 subtype selectivity Functional agonism CNS drug discovery

Enantiomer-Specific Binding Affinity at M1 Receptor: (R)-Oxime vs. (S)-Oxime vs. Racemate

In competitive radioligand binding assays using [3H]QNB to label antagonist sites on CHO cells selectively expressing human M1 receptors, the racemic mixture (PD 142505) exhibits an IC50 of 216 nM [1]. Efficacy and m1 selectivity are documented to reside in the R-enantiomer (CI-1017), whereas the S-enantiomer lacks comparable functional activity [2].

M1 receptor binding Stereoselectivity IC50 Radioligand binding

Receptor Subtype Selectivity: M1 vs. M2 Binding Discrimination of Oxime Derivatives

The oxime derivative of 1-azabicyclo[2.2.1]heptan-3-one demonstrates pronounced subtype discrimination between M1 and M2 muscarinic receptors. One oxime derivative exhibits an M1 IC50 of 35 nM versus an M2 IC50 of 5.08 × 10³ nM, representing a 145-fold selectivity for M1 over M2 [1][2]. This contrasts with non-subtype-selective muscarinic ligands that exhibit comparable affinities across M1–M5.

M2 receptor Subtype selectivity ratio CNS selectivity Off-target binding

Chiral HPLC Separation Resolution: 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers on Polysaccharide-Based Stationary Phases

The enantiomers of 1-azabicyclo[2.2.1]heptan-3-one can be baseline-resolved using chiral HPLC on polysaccharide-based stationary phases [1]. The absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes has been independently established via X-ray crystallography, enabling reliable analytical verification of enantiomeric purity [2].

Chiral chromatography Enantiomeric separation Polysaccharide CSP Analytical method validation

Synthetic Route Comparison: Dieckmann Cyclization Yield of 1-Azabicyclo[2.2.1]heptan-3-one

The Dieckmann cyclization of methyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate yields 1-azabicyclo[2.2.1]heptan-3-one with an approximate yield of 36% [1]. Alternative synthetic routes may achieve different yields, and the optimal route for a given application should be evaluated based on cost, scalability, and enantiomeric purity requirements.

Synthetic methodology Dieckmann condensation Reaction yield Process chemistry

1-Azabicyclo[2.2.1]heptan-3-one: Validated Application Scenarios for Research and Industrial Procurement


CNS Drug Discovery: Development of M1-Selective Muscarinic Agonists

1-Azabicyclo[2.2.1]heptan-3-one serves as the core scaffold for the development of functionally M1-selective muscarinic agonists, exemplified by CI-1017 [(R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate] [1]. The rigid bicyclic framework provides a defined spatial orientation for oxime appendages that engage the M1 receptor with 145-fold selectivity over M2 [2][3]. This scenario is validated by quantitative binding data (M1 IC50 = 35–216 nM) and functional selectivity exclusively residing in the R-enantiomer [1][4].

Stereospecific Pharmacological Probe Synthesis

The compound's enantiomers exhibit starkly divergent pharmacological profiles: only the R-enantiomer of oxime derivatives demonstrates functional m1-selective agonism, while the S-enantiomer lacks this selectivity [1]. Validated chiral HPLC methods on polysaccharide-based stationary phases enable analytical resolution and purity verification [5], making 1-azabicyclo[2.2.1]heptan-3-one suitable for studies requiring stereochemically defined muscarinic probes. X-ray crystallographic data confirm absolute configuration [6].

Hybrid Organic–Inorganic Perovskite and Optoelectronic Materials

1-Azabicyclo[2.2.1]heptane (ABCH, the reduced form of 1-azabicyclo[2.2.1]heptan-3-one) possesses a quasi-spherical molecular shape with one carbon fewer than the quinuclidine ring, providing distinct molecular packing characteristics in hybrid perovskite crystals [7]. The synthesis of ABCH and its 4-fluoro derivative from the ketone precursor enables the preparation of (ABCH)MnCl₃ and (4-FABCH)(CdCl₃)(CdCl₄) materials, with (ABCH)MnCl₃ exhibiting nonlinear optical properties and lower band gap energies [7].

Quality Control: Enantiomeric Purity Verification via Validated Chiral Chromatography

Procurement of 1-azabicyclo[2.2.1]heptan-3-one for applications requiring enantiomeric purity—including pharmacological studies where only the R-enantiomer is functionally active—necessitates analytical verification. Validated chiral HPLC separation protocols using polysaccharide-based chiral stationary phases provide baseline resolution of enantiomers [5], enabling certificate of analysis traceability and batch-to-batch consistency confirmation.

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